trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride
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Overview
Description
Trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride: is a bicyclic amine compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride typically involves the following steps:
Formation of the Oxirane Ring: The initial step often involves the formation of the oxirane ring through an epoxidation reaction. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) on a suitable alkene precursor.
Cyclopropanation: The next step involves the formation of the cyclopropane ring. This can be done using a Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert an alkene into a cyclopropane.
Amination: The final step is the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction where an appropriate amine is introduced to the bicyclic structure.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for converting the amine to an amide.
Major Products
Oxidation: N-oxides.
Reduction: Diols.
Substitution: Amides, carbamates, and other derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving amine oxidases and epoxide hydrolases.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its bicyclic structure can impart unique binding properties to target proteins.
Industry
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules, while the amine group can form hydrogen bonds and ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- trans-3-Oxabicyclo[3.1.0]hexane-6-amine
- cis-3-Oxabicyclo[3.1.0]hexane-6-methylamine
- trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine
Uniqueness
Trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride is unique due to its specific stereochemistry and the presence of both an oxirane and a cyclopropane ring. This combination of features is not commonly found in other compounds, making it a valuable scaffold for the development of new chemical entities.
This detailed overview provides a comprehensive understanding of trans-3-Oxabicyclo[310]hexane-6-methylamine hydrochloride, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C6H12ClNO |
---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c7-1-4-5-2-8-3-6(4)5;/h4-6H,1-3,7H2;1H/t5-,6-;/m1./s1 |
InChI Key |
KSIVBRSOHYOUPY-KGZKBUQUSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](C2CN)CO1.Cl |
Canonical SMILES |
C1C2C(C2CN)CO1.Cl |
Origin of Product |
United States |
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